molecular formula C9H4ClNO5 B3342567 6-Chloro-4-hydroxy-3-nitro-chromen-2-One CAS No. 24922-34-7

6-Chloro-4-hydroxy-3-nitro-chromen-2-One

Cat. No. B3342567
CAS RN: 24922-34-7
M. Wt: 241.58 g/mol
InChI Key: UBDIXRVYJPYHNO-UHFFFAOYSA-N
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Patent
US06921821B2

Procedure details

Red fuming nitric acid (10 mL) was added to a stirred suspension of 6-Chloro-4-hydroxy-chromen-2-one (2.0 g, 10.17 mmol) in chloroform (200 mL) at 0° C. The resultant solution was stirred at 0° C. for 1.5 h, quenched with water (80 mL), the organics separated and treated with saturated NaHCO3 when a thick yellow solid fell out of solution. The solid was filtered and the filtrate acidified with 3N HCl (pH 2) and extracted with chloroform. The organic extracts were dried to a yellow powder and all solids were combined and identified as 6-chloro-4-hydroxy-3-nitro-chromen-2-one. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.78 (d, 1H), 7.55 (dd, 1H), 7.23 (d, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][C:11](=[O:16])[CH:10]=[C:9]2[OH:17]>C(Cl)(Cl)Cl>[Cl:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][C:11](=[O:16])[C:10]([N+:1]([O-:4])=[O:2])=[C:9]2[OH:17]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C2C(=CC(OC2=CC1)=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (80 mL)
CUSTOM
Type
CUSTOM
Details
the organics separated
ADDITION
Type
ADDITION
Details
treated with saturated NaHCO3 when a thick yellow solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried to a yellow powder

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=C(C(OC2=CC1)=O)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.